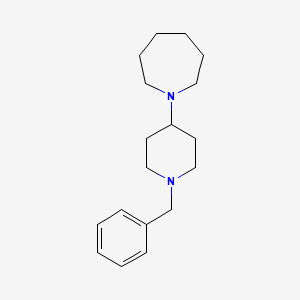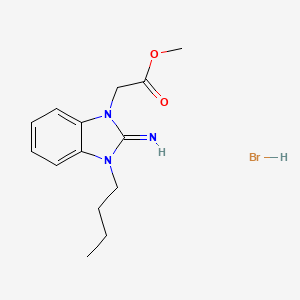![molecular formula C17H17ClN2OS B5245427 3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride](/img/structure/B5245427.png)
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride is a complex organic compound that features a thiazole ring, a phenol group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The final product is typically purified using methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Both electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The dimethylphenyl group can influence the compound’s overall hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.
Phenol derivatives: Compounds like hydroquinone, catechol, and resorcinol.
Dimethylphenyl derivatives: Compounds like xylenes and dimethylbenzene.
Uniqueness
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiazole ring, phenol group, and dimethylphenyl group in a single molecule allows for diverse interactions and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.ClH/c1-11-6-7-13(8-12(11)2)16-10-21-17(19-16)18-14-4-3-5-15(20)9-14;/h3-10,20H,1-2H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXUCKZRIMNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5245352.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B5245358.png)

![7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5245369.png)

![1,4-dithiepan-6-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5245379.png)
![11-(4-hydroxy-3-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5245384.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B5245393.png)

![1-methyl-5-{[methyl(1-methyl-4-piperidinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5245404.png)
![N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B5245412.png)
![2-[(4-nitrobenzoyl)amino]ethyl benzoate](/img/structure/B5245419.png)
![(5E)-1-(3,4-dimethylphenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5245422.png)
![1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5245430.png)
